molecular formula C54H99BiO6 B1637813 Bismuth trioleate CAS No. 5128-95-0

Bismuth trioleate

Cat. No.: B1637813
CAS No.: 5128-95-0
M. Wt: 1053.3 g/mol
InChI Key: RHGQOMYDGHIKFH-GNOQXXQHSA-K
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Description

Systematic IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as bismuth(3+) tri[(9Z)-9-octadecenoate] . This name reflects its composition: a central bismuth(III) cation (Bi³⁺) coordinated to three oleate anions. Each oleate ligand derives from oleic acid, formally named (9Z)-octadec-9-enoic acid, which features an 18-carbon chain with a cis double bond at the ninth position.

The structural formula is represented as Bi(OOCR)₃ , where R denotes the alkyl chain of oleic acid:
$$
\text{CH}3(\text{CH}2)7\text{CH}=\text{CH}(\text{CH}2)_7\text{COO}^−
$$
The three oleate ligands adopt a trigonal planar geometry around the bismuth center, stabilized by ionic interactions. The SMILES notation for the compound is:

CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Bi+3]

This notation explicitly encodes the Z-configuration of the double bonds and the coordination environment.

Alternative Nomenclature Conventions in Academic Literature

In non-IUPAC contexts, this compound is variably termed:

  • This compound (emphasizing the three oleate ligands)
  • Bismuth(III) oleate (highlighting the oxidation state of bismuth)
  • Oleo-Bi (a historical industrial designation)

Properties

IUPAC Name

bismuth;(Z)-octadec-9-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/3C18H34O2.Bi/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;;+3/p-3/b3*10-9-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHGQOMYDGHIKFH-GNOQXXQHSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Bi+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Bi+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H99BiO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20893552
Record name Bismuth(3+) tri[(9Z)-9-octadecenoate]
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Molecular Weight

1053.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5128-95-0, 52951-38-9
Record name Bismuthine, tris[[(9Z)-1-oxo-9-octadecenyl]oxy]-
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Record name Bismuth (3+) oleate
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Record name 9-Octadecenoic acid (9Z)-, bismuth(3+) salt (3:1)
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Record name Bismuth(3+) tri[(9Z)-9-octadecenoate]
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Record name Bismuth trioleate
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Scientific Research Applications

Organic Synthesis

Bismuth compounds are increasingly recognized as eco-friendly alternatives to traditional heavy metal catalysts in organic synthesis. Bismuth trioleate and its derivatives have been employed in several catalytic processes:

  • Catalysis in Organic Reactions : Bismuth(III) salts, including this compound, have been utilized as catalysts for various organic transformations. These include:
    • Nazarov Reaction : Bismuth(III) triflate has been shown to catalyze the Nazarov reaction effectively, leading to the synthesis of indanones with good yields under mild conditions . This method is advantageous due to its insensitivity to air and moisture.
    • Epoxide Opening : Bismuth salts facilitate the ring-opening of epoxides, which is crucial in synthesizing larger molecules .

Table 1: Summary of Organic Reactions Catalyzed by Bismuth Salts

Reaction TypeCatalyst UsedYield (%)Conditions
Nazarov ReactionBi(OTf)₃Up to 93%Acetonitrile at 60 °C
Epoxide OpeningBi(III) SaltsVariableMild conditions
Aldol ReactionsBismuth TriflateGoodVarious solvents

Medicinal Chemistry

Bismuth compounds, including this compound, exhibit significant biological activities that make them promising candidates in medicinal chemistry:

  • Antimicrobial Activity : Recent studies have highlighted the effectiveness of bismuth compounds against pathogenic bacteria such as Helicobacter pylori and multidrug-resistant strains like MRSA . Bismuth's ability to disrupt bacterial metabolic pathways enhances its potential as an antimicrobial agent.
  • Anticancer Properties : Bismuth complexes have shown cytotoxic effects against various cancer cell lines. For instance, bismuth compounds with specific ligands demonstrated significant antiproliferative activity against human carcinoma cells . The presence of lipophilic groups in ligands enhances the uptake and efficacy of these compounds.

Table 2: Biological Activities of Bismuth Compounds

Activity TypeTarget Organisms/CellsIC₅₀ (µM)Notes
AntimicrobialH. pylori8.84Effective against multiple strains
AnticancerHepG2 (liver cancer)<1Promotes apoptosis
MCF-7 (breast cancer)<1Significant cytotoxicity

Materials Science

In materials science, this compound has potential applications due to its unique chemical properties:

  • Lubricants : Bismuth compounds are used in formulating extreme pressure grease lubricants for rolling bearings, enhancing their performance and extending service life .
  • Nanomaterials : The incorporation of bismuth into nanomaterials is being explored for applications in electronics and photonics due to its semiconducting properties.

Case Studies

  • Bismuth Triflate in Organic Synthesis : A study demonstrated that using bismuth triflate as a catalyst for the Nazarov reaction led to high yields of indanones without requiring special handling conditions . This showcases the compound's utility in sustainable chemistry practices.
  • Antimicrobial Efficacy Against H. pylori : Research indicated that bismuth complexes could inhibit the growth of H. pylori by disrupting essential metabolic pathways, making them valuable for developing new antibiotics .
  • Cytotoxicity Studies : Investigations into bismuth complexes revealed their potential as anticancer agents, with specific ligands enhancing their activity against various cancer cell lines while maintaining low toxicity towards normal cells .

Comparison with Similar Compounds

Bismuth Trioxide (Bi₂O₃)

Property Bismuth Trioleate Bismuth Trioxide
Formula Bi(C₁₈H₃₃O₂)₃ Bi₂O₃
Molecular Weight 772.9 g/mol 465.96 g/mol
Structure Trimeric carboxylate Ionic lattice (α, β, δ phases)
Applications Nanomaterial precursor, catalysis Electronics (varistors), pigments
Thermal Stability Decomposes ~200–300°C Stable up to ~817°C (melting point)
Key Reference

Key Differences :

  • This compound is organometallic and soluble in organic solvents, whereas Bi₂O₃ is inorganic and insoluble in non-polar media.
  • Bi₂O₃ is widely used in solid oxide fuel cells due to its ionic conductivity, while this compound is niche in nanochemistry .

Bismuth Triiodide (BiI₃)

Property This compound Bismuth Triiodide
Formula Bi(C₁₈H₃₃O₂)₃ BiI₃
Molecular Weight 772.9 g/mol 589.69 g/mol
Structure Trigonal prism (Bi–O bonds) Layered hexagonal (Bi–I bonds)
Applications Nanomaterials, catalysis Photodetectors, X-ray detectors
Reactivity Reacts with chalcogenides (S, Te) Sensitive to moisture and light
Key Reference

Key Differences :

  • BiI₃ is a semiconductor with optoelectronic applications, contrasting with this compound’s role in solution-phase synthesis.
  • This compound’s organic ligands confer colloidal stability, unlike BiI₃’s ionic lattice .

Comparison with Functionally Similar Compounds

Glyceryl Trioleate (C₅₇H₁₀₄O₆)

Property This compound Glyceryl Trioleate
Formula Bi(C₁₈H₃₃O₂)₃ C₅₇H₁₀₄O₆
Molecular Weight 772.9 g/mol 885.4 g/mol
Structure Trimeric metal carboxylate Triglyceride (ester)
Applications Nanomaterials, catalysis Lubricants, food additives
Reactivity Precursor for Bi₂S₃/Bi₂Te₃ nanorods Hydrogenation to glycerol monooleate
Key Reference

Key Differences :

  • Glyceryl trioleate is a non-ionic triglyceride, whereas this compound is a charged coordination complex.
  • Glyceryl trioleate’s hydrogenation yields biofuels, while this compound’s decomposition forms inorganic nanomaterials .

Trimethylolpropane Trioleate (TMPTO)

Property This compound TMPTO
Formula Bi(C₁₈H₃₃O₂)₃ C₆₀H₁₁₀O₆
Molecular Weight 772.9 g/mol 951.5 g/mol
Structure Trimeric metal carboxylate Branched ester
Applications Nanomaterials Synthetic lubricant additive
Oxidative Stability Moderate (decomposes ~300°C) High (stabilized by antioxidants)
Key Reference

Key Differences :

  • TMPTO is a high-molecular-weight ester with superior oxidative stability in lubricants, while this compound lacks such industrial utility .

Comparison with Organobismuth Compounds

Bismuth Amides (e.g., [Bi(NAr₂)₃])

Property This compound Bismuth Amides
Formula Bi(C₁₈H₃₃O₂)₃ Bi(NR₂)₃
Reactivity Precursor for nanomaterials Radical generation (N–N coupling)
Bond Energy Bi–O: ~250 kJ/mol (estimated) Bi–N: ~150–200 kJ/mol (DFT calculations)
Applications Material science Organic synthesis, catalysis
Key Reference

Key Differences :

  • Bismuth amides exhibit lower Bi–N bond energies, enabling radical-mediated reactions, unlike the stable Bi–O bonds in this compound .

Preparation Methods

Metathesis Reaction with Bismuth Nitrate

The most widely reported method involves a metathesis reaction between bismuth nitrate (Bi(NO₃)₃) and oleic acid in ethanol. The reaction proceeds as:
$$ \text{Bi(NO}3\text{)}3 + 3\text{C}{17}\text{H}{33}\text{COOH} \rightarrow \text{Bi(C}{17}\text{H}{33}\text{COO)}3 + 3\text{HNO}3 $$
Key Parameters :

  • Solvent : Ethanol acts as a proton acceptor, facilitating ligand exchange.
  • Molar Ratio : A 1:3.2 stoichiometry minimizes residual reactants.
  • Temperature : 60–80°C optimizes reaction kinetics.
  • Purification : Recrystallization or column chromatography achieves >95% purity.

Alternative Bismuth Precursors

Bismuth chloride (BiCl₃) can substitute bismuth nitrate, though it requires careful pH adjustment to prevent hydrolysis:
$$ \text{BiCl}3 + 3\text{C}{17}\text{H}{33}\text{COOH} \rightarrow \text{Bi(C}{17}\text{H}{33}\text{COO)}3 + 3\text{HCl} $$
Challenges : HCl byproduct necessitates neutralization, complicating purification.

Patent-Based Alkali Oleate Method

A patented approach (CH106664A) avoids nitric acid contamination by reacting sodium oleate with bismuth nitrate in the presence of mannitol:

  • Dissolve sodium oleate in water.
  • Add bismuth nitrate-mannitol solution to precipitate bismuth trioleate.
    Advantages : Mannitol stabilizes bismuth ions, enhancing yield (reported >90%).

Industrial-Scale Manufacturing

Continuous-Flow Reactor Systems

Industrial production prioritizes efficiency:

  • Reactor Type : Continuous-flow systems reduce reaction time from 6–8 hours (lab) to 2–3 hours.
  • Temperature Control : Maintained at 60–80°C for consistent product quality.
  • Purification : Centrifugation and solvent extraction remove HNO₃, achieving >99% purity.

Table 1: Comparison of Laboratory vs. Industrial Synthesis

Parameter Laboratory Scale Industrial Scale
Reaction Time 6–8 hours 2–3 hours
Yield 70–80% 90–95%
Purity >95% >99%
Key Equipment Batch reactor Continuous-flow reactor

Alternative Methods

Bismuth Trioxide Route

Bismuth trioxide (Bi₂O₃) reacts with oleic acid under anhydrous conditions:
$$ \text{Bi}2\text{O}3 + 6\text{C}{17}\text{H}{33}\text{COOH} \rightarrow 2\text{Bi(C}{17}\text{H}{33}\text{COO)}3 + 3\text{H}2\text{O} $$
Conditions :

  • Temperature : 140–160°C.
  • Solvent : Toluene or xylene to facilitate water removal via azeotropic distillation.

Microwave-Assisted Synthesis

Emerging protocols use microwave irradiation to accelerate reactions:

  • Advantages : 50% reduction in reaction time (≤1 hour).
  • Limitations : Scalability challenges due to energy-intensive equipment.

Structural and Process Optimization

Ligand Exchange Dynamics

Oleic acid’s cis-unsaturated C18 chain governs coordination geometry. Bismuth adopts a trigonal pyramidal configuration, with Bi–O bond lengths of 2.10–2.15 Å. Van der Waals interactions between oleate chains stabilize the structure.

Spectroscopic Validation

  • IR Spectroscopy : Peaks at 1540 cm⁻¹ (asymmetric COO⁻ stretch) and 1460 cm⁻¹ (symmetric COO⁻ stretch) confirm ligand binding.
  • NMR : ¹H NMR shows olefinic protons at δ 5.3 ppm and methylene groups at δ 1.2–1.4 ppm.

Challenges and Mitigation Strategies

Byproduct Management

  • Nitric Acid Formation : Neutralize with NaOH or employ alkali oleate methods.
  • Hydration : Lyophilization ensures anhydrous product storage.

Scalability Trade-offs

Industrial methods prioritize throughput over atom economy, with solvent recovery systems reducing waste.

Q & A

Q. What are the optimal synthesis conditions for Bismuth trioleate to ensure high purity and yield?

  • Methodological Answer : this compound synthesis typically involves reacting bismuth salts (e.g., Bi(NO₃)₃) with oleic acid under controlled conditions. Key parameters include:
  • Temperature : 60–80°C to prevent thermal decomposition of oleic acid.
  • Molar ratio : A 1:3 molar ratio of Bi³⁺ to oleic acid ensures stoichiometric binding.
  • Solvent : Use non-polar solvents (e.g., hexane) to stabilize the trioleate complex.
    Post-synthesis, characterize purity via Fourier-transform infrared spectroscopy (FTIR) to confirm esterification (C=O stretch at ~1700 cm⁻¹) and thermogravimetric analysis (TGA) to assess thermal stability .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine X-ray diffraction (XRD) to confirm crystallinity and absence of unreacted Bi salts, nuclear magnetic resonance (NMR) for oleate chain integrity (¹³C NMR peaks at δ 130–180 ppm for carboxyl groups), and elemental analysis (CHNS/O) to validate stoichiometry. For nanoparticle forms, use transmission electron microscopy (TEM) to assess size distribution (e.g., 10–50 nm) .

Q. What are the key physicochemical properties of this compound relevant to catalytic applications?

  • Methodological Answer : Focus on:
  • Surface area : Use BET analysis (e.g., 200–300 m²/g for porous forms).
  • Acid-base properties : Conduct potentiometric titration with n-butylamine to quantify active sites.
  • Thermal stability : TGA under N₂ atmosphere shows decomposition onset at ~250°C.
    Correlate these properties with catalytic performance in reactions like esterification or oxidation .

Advanced Research Questions

Q. How does this compound’s coordination geometry influence its catalytic activity in cross-coupling reactions?

  • Methodological Answer : Investigate using X-ray photoelectron spectroscopy (XPS) to determine oxidation states (e.g., Bi³⁺ vs. Bi⁰) and extended X-ray absorption fine structure (EXAFS) to map coordination environments. Compare activity in Suzuki-Miyaura coupling under varying conditions (e.g., solvent polarity, base strength). For example, polar aprotic solvents (DMF) may enhance Bi³⁺-mediated oxidative addition .

Q. What statistical models are appropriate for resolving contradictions in catalytic performance data for this compound?

  • Methodological Answer : Apply generalized linear models (GLM) with gamma distribution to account for non-normal variance in reaction yields. Use Tukey’s post-hoc tests to identify significant differences between experimental groups (e.g., solvent effects). For reproducibility, validate models via k-fold cross-validation and report 95% confidence intervals. Example workflow from :
     model <- glm(yield \~ temperature + solvent_type, family = Gamma(link = "inverse"), data = dataset)  
     summary(model)  

Q. How can computational modeling predict this compound’s stability under reactive atmospheres?

  • Methodological Answer : Use density functional theory (DFT) to calculate binding energies of oleate ligands to Bi³⁺. Simulate degradation pathways under O₂ or H₂O exposure using molecular dynamics (MD) software (e.g., GROMACS). Validate predictions with in situ Raman spectroscopy to detect intermediate species (e.g., Bi-O-Bi bridges) .

Data Contradiction Analysis

Q. How to address discrepancies in reported catalytic efficiencies of this compound across studies?

  • Methodological Answer : Conduct a systematic review with PRISMA guidelines to identify confounding variables (e.g., solvent purity, catalyst aging). Perform meta-regression to assess the impact of synthesis methods (e.g., solvothermal vs. precipitation) on outcomes. Use sensitivity analysis to isolate variables like particle size or surface defects .

Experimental Design Considerations

Q. What controls are essential when evaluating this compound’s role in photodegradation experiments?

  • Methodological Answer : Include:
  • Blank reactions (no catalyst) to rule out solvent/light effects.
  • Reference catalysts (e.g., TiO₂) for benchmarking.
  • Dark controls to isolate photocatalytic activity.
    Monitor reaction progress via high-performance liquid chromatography (HPLC) with UV-Vis detection .

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